Cy7 NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

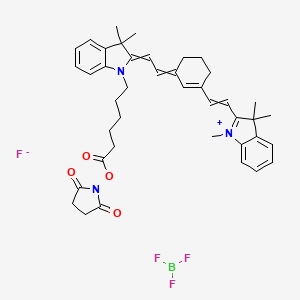

Structure

3D Structure of Parent

Properties

Molecular Formula |

C41H48BF4N3O4 |

|---|---|

Molecular Weight |

733.6 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;trifluoroborane;fluoride |

InChI |

InChI=1S/C41H48N3O4.BF3.FH/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3)4;/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;;1H/q+1;;/p-1 |

InChI Key |

ATVLAQFLEUZFOZ-UHFFFAOYSA-M |

Canonical SMILES |

B(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C.[F-] |

Origin of Product |

United States |

Foundational & Exploratory

Cy7 NHS Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cy7 N-hydroxysuccinimidyl (NHS) ester, a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and other fluorescence-based assays. Its applications are particularly prominent in in vivo imaging due to the minimal autofluorescence and deep tissue penetration of light in the NIR spectrum.[1]

Core Properties and Chemical Structure

Cy7 NHS ester is an amine-reactive dye that forms a stable amide bond with primary amino groups on proteins, peptides, and other biomolecules.[2] The NHS ester moiety reacts efficiently with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[2] This conjugation is most effective under slightly alkaline conditions (pH 8.0-9.0).[2]

The chemical structure of a representative this compound is characterized by a polymethine chain, which is responsible for its spectral properties in the near-infrared region.

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C41H48BF4N3O4 | [3] |

| Molecular Weight | ~733.64 g/mol | [3] |

| Excitation Maximum (λex) | ~750 nm | [3] |

| Emission Maximum (λem) | ~773 nm | [3] |

| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | ~0.3 | [3] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS) | [3] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [3] |

| Storage | Store at -20°C, desiccated and protected from light | [4] |

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol provides a general guideline for conjugating this compound to proteins, such as antibodies. The optimal conditions may vary depending on the specific protein and desired degree of labeling (DOL).

Materials:

-

Protein (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)[2]

-

This compound[2]

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[2]

-

Storage Buffer: PBS, pH 7.4[2]

Procedure:

-

Protein Preparation:

-

This compound Stock Solution Preparation:

-

Conjugation Reaction:

-

Adjust the pH of the protein solution to 8.5-9.0 by adding the Labeling Buffer. A common starting point is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.[8]

-

Add a calculated amount of the this compound stock solution to the protein solution while gently vortexing. A molar ratio of dye to protein of 5:1 to 20:1 is a typical starting range.[2][5]

-

Incubate the reaction for 1-2 hours at room temperature in the dark with continuous stirring.[2][7]

-

-

Quenching the Reaction (Optional):

-

Purification:

-

Characterization and Storage:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of Cy7 (~750 nm).

-

Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Adding a carrier protein like BSA (0.1%) can improve stability.[9]

-

Visualizations

Chemical Structure of a this compound

Caption: Generalized chemical structure of a this compound.

Experimental Workflow for Protein Labeling

Caption: General workflow for labeling proteins with this compound.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 6. furthlab.xyz [furthlab.xyz]

- 7. genecopoeia.com [genecopoeia.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. docs.aatbio.com [docs.aatbio.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cy7 NHS Ester: Spectral Properties and Core Applications

Cyanine7 (Cy7) N-hydroxysuccinimidyl (NHS) ester is a near-infrared (NIR) fluorescent dye widely utilized for its advantages in biological imaging and detection.[1][2] As a member of the cyanine (B1664457) family, its heptamethine chain structure results in spectral properties that are significantly red-shifted compared to dyes like Cy3 and Cy5.[1] This positions its fluorescence within the NIR "biological window" (approximately 700-900 nm), where endogenous absorption from molecules like hemoglobin and water is minimized, and tissue autofluorescence is significantly reduced.[1][3] These characteristics permit deeper tissue penetration and a superior signal-to-noise ratio, making Cy7 an invaluable tool for sensitive detection in complex biological systems, particularly for in vivo imaging.[1][4][5]

Core Principles of this compound Chemistry

The utility of this compound lies in its ability to form stable covalent bonds with primary amines. The NHS ester moiety is a highly efficient amine-reactive group that readily couples with the primary amino groups (-NH₂) found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[6][7][8] This reaction, which forms a stable amide bond, is most efficient under slightly alkaline conditions (pH 8.0–9.0), which facilitates the deprotonation of the amine groups, thereby increasing their nucleophilicity.[6][9][10]

Quantitative Data Summary

The photophysical properties of this compound can vary slightly between suppliers and measurement conditions (e.g., solvent). The data below represents a consensus from multiple sources.

Table 1: Spectral and Photophysical Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~750 - 756 nm[11][12][13] | Peak light absorption wavelength. |

| Emission Maximum (λem) | ~773 - 779 nm[12][13] | Peak fluorescence emission wavelength. |

| Molar Extinction Coefficient (ε) | 199,000 - 255,000 M⁻¹cm⁻¹[11][12] | A measure of how strongly the dye absorbs light. |

| Fluorescence Quantum Yield (Φ) | ~0.3[12][14] | Efficiency of converting absorbed light into emitted light. |

| Recommended Laser Lines | 633 nm or 647 nm[11] | Common laser lines for excitation in microscopy and flow cytometry. |

| Spectrally Similar Dyes | Alexa Fluor® 750, IRDye® 750, DyLight® 750[11] | Useful for selecting compatible filter sets and for multiplexing. |

Table 2: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Range | Optimal Starting Point | Rationale |

| Protein Concentration | 2 - 10 mg/mL[6][10][15] | 5 mg/mL | Higher concentrations improve labeling efficiency.[6] |

| Reaction Buffer pH | 8.0 - 9.0[6][9] | 8.5 | Optimal for deprotonation of primary amines, enhancing reactivity.[6] |

| Dye:Protein Molar Ratio | 5:1 to 20:1[6][15] | 10:1 (for antibodies) | Must be optimized empirically; over-labeling can cause aggregation and fluorescence quenching.[6] |

| Reaction Time | 1 - 3 hours[6][16] | 60 minutes | Sufficient for reaction completion at room temperature. |

| Reaction Temperature | Room Temperature (20-25°C)[6][15][16] | 20-25°C | Provides a balance between reaction rate and protein stability. |

| Solvent for Dye Stock | Anhydrous DMSO or DMF[6][12] | Anhydrous DMSO | Dye should be dissolved immediately before use as it is not stable in solution.[16] |

Detailed Experimental Protocols

The following protocols provide a general framework for the successful labeling of proteins and peptides with this compound.

Protocol 1: Antibody Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. It can be scaled, but molar ratios should be maintained.

Materials:

-

Antibody (or protein) in an amine-free buffer (e.g., PBS).

-

This compound.

-

Anhydrous Dimethyl Sulfoxide (DMSO).[6]

-

Labeling Buffer: 1 M Sodium Bicarbonate (pH ~9.0).[17]

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).[9][17]

Experimental Procedure:

-

Antibody Preparation:

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in PBS.[6][10] Note: Buffers containing primary amines (e.g., Tris) or ammonium (B1175870) salts are incompatible with this reaction.[10]

-

Adjust the pH of the antibody solution to 8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[4][6]

-

-

This compound Stock Solution Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution. A 10:1 molar ratio of dye-to-antibody is a common starting point.[6][17]

-

Slowly add the calculated volume of the dye solution to the antibody solution while gently stirring.

-

Incubate the reaction for 1-3 hours at room temperature, protected from light.[6][16] Gentle rotation is recommended.

-

-

Purification of the Conjugate:

-

Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.[9][16]

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled antibody, being larger, will elute first as the initial colored fraction.[15] Unconjugated dye will be retained longer on the column.

-

Collect the fractions containing the labeled protein.

-

-

Storage:

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Buffer contains primary amines.- Protein concentration is too low.- Reaction pH is not optimal.- this compound is hydrolyzed/inactive. | - Use an amine-free buffer (e.g., PBS, bicarbonate).[6]- Concentrate the protein to >2 mg/mL.[6][10]- Ensure the reaction pH is between 8.0 and 9.0.[6]- Use a freshly prepared this compound stock solution.[6] |

| Protein Precipitation | - Over-labeling of the protein.- Excessive organic solvent (DMSO/DMF). | - Reduce the dye:protein molar ratio in subsequent experiments.- Ensure the volume of the organic solvent is less than 10% of the total reaction volume.[15] |

| High Background Signal | - Incomplete removal of unconjugated dye. | - Repeat the purification step or use a column with a larger bed volume for better separation. |

Application Spotlight: In Vivo Imaging

The premier application of Cy7-labeled biomolecules is in vivo small animal imaging.[1][2][4] The NIR properties of Cy7 allow for non-invasive, real-time monitoring of biological processes deep within living tissue.[1][5]

Common In Vivo Applications:

-

Tumor Imaging: Cy7 conjugated to antibodies or peptides that target tumor-specific antigens can be used for non-invasive tumor detection and monitoring.[1]

-

Drug Distribution and Pharmacokinetics: Tracking the biodistribution and clearance of a Cy7-labeled therapeutic provides critical data for drug development.[1]

-

Inflammation and Immunology: Labeled cells or antibodies can be used to visualize immune cell trafficking and inflammatory responses.

References

- 1. chempep.com [chempep.com]

- 2. Cyanine7 Dye | AxisPharm [axispharm.com]

- 3. optolongfilter.com [optolongfilter.com]

- 4. benchchem.com [benchchem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. benchchem.com [benchchem.com]

- 7. abpbio.com [abpbio.com]

- 8. glenresearch.com [glenresearch.com]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | CAS:1432019-64-1 | AxisPharm [axispharm.com]

- 12. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]

- 13. This compound | AAT Bioquest [aatbio.com]

- 14. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]

- 15. benchchem.com [benchchem.com]

- 16. genecopoeia.com [genecopoeia.com]

- 17. docs.aatbio.com [docs.aatbio.com]

The Chemistry and Application of Cyanine 7 (Cy7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine (B1664457) 7 (Cy7), a near-infrared (NIR) fluorescent dye. This document will delve into the core photophysical properties of Cy7, provide detailed experimental protocols for its application, and explore its use in visualizing key signaling pathways, making it an essential resource for researchers, scientists, and drug development professionals.

Core Photophysical Properties of Cy7

Cy7 is a heptamethine cyanine dye known for its fluorescence in the near-infrared spectrum.[1] This characteristic is particularly advantageous for biological imaging because it minimizes autofluorescence from tissues and allows for deeper tissue penetration, leading to a higher signal-to-noise ratio.[1][2] The spectral properties of Cy7 can be influenced by factors such as the solvent and its conjugation to other molecules.[1]

Quantitative Data Summary

The key photophysical properties of Cy7 are summarized in the table below for easy comparison.

| Property | Value | Notes |

| Maximum Excitation (λex) | ~750 - 756 nm | [1] |

| Maximum Emission (λem) | ~773 - 779 nm | [1] |

| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 cm⁻¹M⁻¹ | [1][3] |

| Quantum Yield (Φ) | ~0.28 - 0.3 | [1] |

| Molecular Weight | ~779.9 g/mol | [2] |

Experimental Protocols

The utility of Cy7 as a fluorescent probe is realized through its conjugation to biomolecules, such as antibodies, enabling the specific labeling and visualization of targets in a variety of experimental settings.

Antibody Conjugation with Cy7 NHS Ester

This protocol outlines the standard procedure for labeling a primary antibody with a this compound.

Materials:

-

Purified primary antibody in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (pH 8.5-9.0)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction tubes

-

Pipettes

Methodology:

-

Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in a buffer with a pH of 8.5-9.0.[1]

-

Cy7 Stock Solution: Just before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.[1]

-

Conjugation Reaction: Add the Cy7 stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1.[1] Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

-

Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.[1] Collect the fractions containing the labeled antibody.[1]

-

Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm and ~750 nm.[1]

-

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[1]

Workflow for conjugating an antibody with this compound.

Immunofluorescence Staining of Cultured Cells

This protocol details the use of a Cy7-conjugated antibody for staining fixed and permeabilized cultured cells.

Materials:

-

Cultured cells on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS)

-

Cy7-conjugated primary or secondary antibody

-

Nuclear counterstain (optional, e.g., DAPI)

-

Antifade mounting medium

Methodology:

-

Cell Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[1] Wash three times with PBS.[1]

-

Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10 minutes.[4]

-

Blocking: Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.[1]

-

Primary Antibody Incubation: Dilute the Cy7-conjugated antibody in Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

-

Washing: Wash the cells three times with PBS to remove unbound antibodies.[1]

-

Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5-10 minutes.[1]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[1]

-

Imaging: Image using a fluorescence microscope with appropriate filters for Cy7. A typical filter set includes an excitation filter around 710/75 nm, a dichroic beamsplitter at 760 nm, and an emission filter around 810/90 nm.[1]

Workflow for immunofluorescence staining using a Cy7-conjugated antibody.

Visualization of Signaling Pathways with Cy7

Cy7-conjugated probes are instrumental in visualizing and quantifying components of various signaling pathways, providing insights into cellular processes and disease mechanisms.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is often implicated in cancer.[5] Cy7-labeled antibodies targeting EGFR or its phosphorylated forms can be used to visualize receptor activation and trafficking.

Visualization of activated EGFR using a Cy7-conjugated antibody.

HER2 Signaling Pathway

Human Epidermal Growth Factor Receptor 2 (HER2) is another member of the EGFR family and a key driver in some breast cancers.[6] Cy7-labeled probes, including antibodies and affibodies, are used for the in vivo and in vitro imaging of HER2-positive tumors, aiding in diagnosis and monitoring treatment response.[4]

Imaging of HER2-positive tumor cells using a Cy7-labeled probe.

VEGF Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central to angiogenesis, the formation of new blood vessels, a process critical in tumor growth. Cy7-conjugated VEGF can be used as a tracer to image and quantify VEGFR expression in vivo, providing insights into tumor angiogenesis.[1]

Imaging of angiogenesis by targeting VEGFR with a Cy7-VEGF conjugate.

References

- 1. Fluorescence imaging of vascular endothelial growth factor in tumors for mice embedded in a turbid medium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomic and ChIP-sequence interrogation of EGFR signaling in HER2+ breast cancer cells reveals a dynamic chromatin landscape and S100 genes as targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using in vivo fluorescence lifetime imaging to detect HER2-positive tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Fluorescent Kinase Probes Enabling Identification and Dynamic Imaging of HER2(+) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of Cy7 NHS Ester: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of Cy7 NHS ester in Dimethyl Sulfoxide (DMSO) and water is critical for its effective application in bioconjugation, in vivo imaging, and other advanced research domains. This guide provides a comprehensive overview of its solubility, detailed protocols for dissolution, and a logical workflow to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

The solubility of Cy7 N-hydroxysuccinimide (NHS) ester, a widely utilized near-infrared (NIR) fluorescent dye for labeling primary amines in biomolecules, is a pivotal factor that dictates its handling and utility in aqueous and non-aqueous environments. A clear understanding of its behavior in common solvents like DMSO and water is paramount for achieving efficient and reproducible bioconjugation.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by its chemical structure, particularly the presence or absence of sulfonate groups. Non-sulfonated this compound exhibits high solubility in polar aprotic solvents like DMSO, while its aqueous solubility is limited. Conversely, sulfonated versions of this compound are engineered for enhanced water solubility.

| Solvent | Compound | Solubility | Remarks | Source |

| DMSO | Non-sulfonated this compound | ≥34.1 mg/mL | Readily soluble. Commonly used to prepare concentrated stock solutions. | [1] |

| This compound (form not specified) | Soluble | Routinely dissolved to prepare 10 mg/mL or 10 mM stock solutions for labeling protocols. | [2][3][4] | |

| Triethylammonium salts of Cy dye NHS esters | More soluble in DMSO and DMF than corresponding potassium salts. | The salt form can influence solubility. | [5][6] | |

| Water | Non-sulfonated this compound | Low solubility | Described as having "low solubility" or being "poorly soluble". Requires an organic co-solvent for labeling reactions in aqueous buffers. | |

| Sulfonated this compound (sulfo-Cy7 NHS ester) | Good solubility / High water solubility | Specifically designed for aqueous applications, eliminating the need for organic co-solvents that can be detrimental to sensitive proteins. | [7][8][9] | |

| This compound (form not specified) | Water-soluble | Some suppliers offer water-soluble forms without specifying the modification, which are ideal for labeling delicate proteins. | [10] |

Experimental Protocols

Precise and careful preparation of this compound solutions is crucial for successful conjugation to biomolecules. The following protocols provide detailed methodologies for dissolving both non-sulfonated and sulfonated Cy7 NHS esters.

Protocol 1: Dissolving Non-sulfonated this compound in DMSO

This protocol is intended for the preparation of a concentrated stock solution of standard, non-sulfonated this compound, which has poor aqueous solubility.

Objective: To prepare a 10 mg/mL stock solution of non-sulfonated this compound in anhydrous DMSO.

Materials:

-

Non-sulfonated this compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 10 mg/mL. For example, to a 1 mg vial of this compound, add 100 µL of anhydrous DMSO.[3][4]

-

Vortex the solution thoroughly until the dye is completely dissolved.[2] Brief sonication can also be used to aid dissolution.[3]

-

The freshly prepared stock solution is sensitive to moisture and should be used promptly for the best results.[2]

-

For storage, the DMSO stock solution can be aliquoted into single-use volumes and stored at -20°C for up to two weeks, protected from light and moisture.[11] Some sources suggest storage for 1-2 months at -20°C.[12] However, prolonged storage of the dye in solution is not recommended as the NHS ester is susceptible to hydrolysis.[13]

Protocol 2: Dissolving Sulfonated (Water-Soluble) this compound

This protocol is for the preparation of a solution of sulfonated this compound, which is readily soluble in aqueous buffers.

Objective: To prepare a 10 mg/mL solution of sulfonated this compound in an aqueous buffer.

Materials:

-

Sulfonated this compound (sulfo-Cy7 NHS ester)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) or deionized water

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Equilibrate the vial of sulfo-Cy7 NHS ester to room temperature.

-

Directly add the reaction buffer or deionized water to the vial to create a 10 mg/mL solution.[9]

-

Vortex the solution until the dye is fully dissolved.

-

This solution should be prepared immediately before use in the labeling reaction, as the NHS ester group will hydrolyze in aqueous environments.

Logical Workflow for Dissolving and Using this compound

The choice of solvent and dissolution protocol is fundamentally dependent on the type of this compound being used. The following diagram illustrates the decision-making process for a researcher preparing to use this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. benchchem.com [benchchem.com]

- 3. genecopoeia.com [genecopoeia.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. This compound | AAT Bioquest [aatbio.com]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. benchchem.com [benchchem.com]

- 10. This compound | CAS:1432019-64-1 | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

- 13. reddit.com [reddit.com]

Cy7 NHS Ester: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy7 NHS ester, a near-infrared (NIR) fluorescent dye crucial for a variety of applications in research and drug development. This guide will delve into the molecular characteristics of its common variants, provide detailed experimental protocols for its use in antibody conjugation and in vivo imaging, and illustrate a key signaling pathway where Cy7-labeled biomolecules are instrumental.

Core Concepts: Understanding this compound Variants

Cyanine 7 (Cy7) N-hydroxysuccinimide (NHS) ester is a reactive dye widely used for labeling primary amines on biomolecules such as proteins, antibodies, and peptides. The NHS ester moiety reacts with primary amines in a pH-dependent manner to form stable amide bonds. A critical distinction exists between the non-sulfonated and sulfonated forms of this compound, which primarily differ in their solubility and handling requirements. The choice between these variants is dictated by the experimental conditions and the nature of the biomolecule being labeled.

Quantitative Data Summary

For clarity and easy comparison, the key quantitative data for the most common non-sulfonated and sulfonated Cy7 NHS esters are summarized below. It is important to note that variations in molecular weight and chemical formula can exist between different suppliers due to the presence of different counter-ions.

| Property | Non-Sulfonated this compound | Sulfo-Cy7 NHS Ester |

| Molecular Weight | 733.64 g/mol [1] | 844.05 g/mol (as potassium salt)[2][3][4] |

| Chemical Formula | C41H48BF4N3O4[1][5] | C41H46KN3O10S2[3][4] |

| Solubility | Soluble in organic solvents (DMSO, DMF)[5]; low solubility in water.[] | Good solubility in water, DMSO, and DMF.[4] |

| Excitation Maximum (λex) | ~750 nm[5] | ~750 nm |

| Emission Maximum (λem) | ~773 nm[5] | ~773 nm |

| Molar Extinction Coefficient (ε) | ~199,000 cm⁻¹M⁻¹[5] | ~240,600 cm⁻¹M⁻¹ |

| Key Feature | Requires an organic co-solvent for labeling in aqueous solutions.[] | Water-soluble, ideal for labeling sensitive proteins that may be affected by organic solvents.[7] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to antibodies and a general protocol for in vivo imaging using the resulting fluorescently labeled antibodies.

Antibody Labeling with this compound

This protocol outlines the steps for conjugating this compound to an antibody, a common procedure for generating fluorescent probes for immunoassays and in vivo imaging.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound (non-sulfonated or sulfo-)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (for non-sulfonated this compound)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation: Adjust the concentration of the antibody to 2-5 mg/mL in PBS. If the antibody solution contains primary amines (e.g., Tris buffer), it must be dialyzed against PBS.

-

Dye Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO (for non-sulfonated) or water (for sulfo-Cy7) to a concentration of 10 mg/mL.

-

Reaction Setup:

-

Adjust the pH of the antibody solution to 8.3-8.5 by adding a small volume of 1 M NaHCO₃.

-

Add the dissolved this compound to the antibody solution at a molar ratio of 10:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically for each antibody.

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.

-

Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS. Collect the fractions containing the labeled antibody, which will be visibly colored.

Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.[8]

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy7 (~750 nm, Amax).

-

Calculate the DOL using the following formula:[8]

DOL = (Amax * ε_protein) / [(A280 - (Amax * CF)) * ε_dye]

-

ε_protein: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye: Molar extinction coefficient of Cy7 at its Amax.

-

CF: Correction factor (A280 of the dye / Amax of the dye). This value is typically provided by the dye manufacturer.

-

In Vivo Imaging with Cy7-Labeled Antibodies

This protocol provides a general workflow for non-invasive in vivo imaging in a murine model using a Cy7-labeled antibody.

Materials:

-

Animal model (e.g., tumor-bearing mouse)

-

Cy7-labeled antibody

-

In vivo imaging system with appropriate NIR filters

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the animal using a calibrated vaporizer.

-

Probe Administration: Inject the Cy7-labeled antibody intravenously via the tail vein. The typical dose is in the range of 1-5 nmol of the dye.

-

Image Acquisition:

-

Acquire a pre-injection baseline image.

-

Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the labeled antibody.

-

Use an appropriate excitation filter (e.g., ~745 nm) and emission filter (e.g., >780 nm).

-

-

Ex Vivo Analysis (Optional): At the final time point, euthanize the animal and dissect the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for antibody labeling and a key signaling pathway where Cy7-labeled antibodies can be applied.

References

- 1. apexbt.com [apexbt.com]

- 2. cenmed.com [cenmed.com]

- 3. medkoo.com [medkoo.com]

- 4. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 5. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Degree of labeling (DOL) step by step [abberior.rocks]

An In-depth Technical Guide to Near-Infrared (NIR) Fluorescent Dyes for Researchers and Drug Development Professionals

Introduction: Near-infrared (NIR) fluorescent dyes have emerged as indispensable tools in biomedical research and drug development. Operating within the NIR window (typically 700-1700 nm), these dyes offer significant advantages over traditional visible light fluorophores, including deeper tissue penetration, reduced photon scattering, and minimal autofluorescence from biological tissues.[1][2] These properties enable high-contrast, high-resolution imaging in complex biological systems, making NIR dyes ideal for a wide range of applications from preclinical small-animal imaging to potential clinical diagnostics.[3][4] This guide provides a comprehensive overview of the core principles of NIR fluorescent dyes, their quantitative properties, detailed experimental protocols for their use, and visualizations of relevant biological pathways and experimental workflows.

Core Principles of NIR Fluorescent Dyes

The utility of NIR dyes stems from their unique photophysical properties. Their large Stokes shifts (the difference between the maximum absorption and emission wavelengths) and high molar extinction coefficients contribute to their brightness and signal-to-noise ratio.[5] The major classes of small organic NIR dyes include cyanine, squaraine, and BODIPY dyes, each with distinct chemical structures and spectral characteristics.[1][5]

-

Cyanine Dyes: This is one of the most widely used classes of NIR dyes, characterized by two nitrogen-containing heterocycles linked by a polymethine chain. The length of this chain can be modified to tune the absorption and emission wavelengths.[1]

-

Squaraine Dyes: These dyes are known for their sharp and intense absorption and emission peaks. They are based on a central squaric acid core.[5]

-

BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are notable for their high quantum yields and photostability. Chemical modifications can shift their fluorescence into the NIR region.

Quantitative Data of Common NIR Fluorescent Dyes

The selection of an appropriate NIR dye is critical for experimental success and depends on its specific photophysical properties. The following tables summarize key quantitative data for several commercially available NIR dyes.

Table 1: Photophysical Properties of Common NIR-I Dyes (700-900 nm)

| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |

| Alexa Fluor 700 | 693 | 719 | 192,000 | 0.37 | 71,040 |

| Atto 700 | 699 | 720 | 120,000 | 0.21 | 25,200 |

| DyLight 680 | 678 | 708 | 140,000 | 0.29 | 40,600 |

| IRDye 700DX | 689 | 702 | 165,000 | 0.44 | 72,600 |

| Alexa Fluor 790 | 778 | 808 | 260,000 | 0.63 | 163,800 |

| CF790 | 784 | 811 | 210,000 | 0.58 | 121,800 |

| DyLight 800 | 771 | 798 | 270,000 | 0.34 | 91,800 |

| IRDye 800CW | 776 | 800 | 240,000 | 0.54 | 129,600 |

Note: Values can vary depending on the solvent and conjugation status. Data is compiled from various sources for unconjugated dyes in aqueous buffers.[6]

Table 2: Photophysical Properties of Selected NIR-Ib Dyes (900-1000 nm)

| Dye | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

| IR-775 | 775 | 920 | 0.052 |

| IR-780 | 780 | 930 | 0.058 |

| IR-783 | 783 | 935 | 0.065 |

| IR-797 | 797 | 940 | 0.061 |

| IR-806 | 806 | 945 | 0.055 |

| IR-808 | 808 | 950 | 0.059 |

Note: Quantum yields were determined using IR-26 as a reference.[7][8]

Experimental Protocols

Detailed and standardized protocols are crucial for the successful application of NIR dyes. Below are methodologies for common experimental procedures.

Protocol 1: Bioconjugation of NIR Dyes to Antibodies via NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester-functionalized NIR dye to an antibody.[9][10][][12][13]

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

NIR dye with NHS ester group

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers (e.g., BSA), it must be purified via dialysis or a spin column against PBS. Adjust the antibody concentration to 2-10 mg/mL.

-

Prepare NIR Dye Stock Solution: Allow the vial of the NHS-ester dye to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be used immediately.

-

Conjugation Reaction:

-

Transfer the desired amount of antibody solution to a microcentrifuge tube.

-

Add the reaction buffer to adjust the pH to 8.0-8.5.

-

Add the NIR dye stock solution to the antibody solution with gentle vortexing. A dye-to-antibody molar ratio of 5:1 to 20:1 is recommended as a starting point.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification of the Conjugate:

-

Prepare a size exclusion chromatography column according to the manufacturer's instructions, equilibrated with PBS.

-

Load the reaction mixture onto the column.

-

Elute with PBS and collect the fractions containing the labeled antibody (typically the first colored band).

-

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.

Protocol 2: Bioconjugation of NIR Dyes to Proteins via Maleimide-Thiol Chemistry

This protocol details the conjugation of a thiol-reactive maleimide-functionalized NIR dye to a protein.[14][15][16][17]

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Degassed Conjugation Buffer: PBS, Tris, or HEPES, pH 7.0-7.5

-

Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction (optional)

-

NIR dye with maleimide (B117702) group

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature in an inert atmosphere.

-

Prepare NIR Dye Stock Solution: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Add the dye stock solution to the protein solution at a 10-20 fold molar excess.

-

Flush the reaction vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate: Purify the conjugate using a suitable method to remove unreacted maleimide and reducing agent.

Protocol 3: Live Cell Staining with NIR Dyes for Fluorescence Microscopy

This protocol provides a general guideline for staining live cells with NIR fluorescent probes.[18][19][20][21]

Materials:

-

Live cells cultured on glass-bottom dishes or chamber slides

-

NIR fluorescent probe stock solution (e.g., 1 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency (typically 50-70%).

-

Probe Preparation: Prepare the staining solution by diluting the NIR probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically ranging from 100 nM to 10 µM).

-

Cell Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.

-

Incubation: Incubate the cells with the staining solution for 15-60 minutes at 37°C in a CO₂ incubator.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed complete cell culture medium or PBS to remove unbound probes.

-

Imaging: Add fresh, pre-warmed complete cell culture medium to the cells. The cells are now ready for imaging on a fluorescence microscope equipped with the appropriate NIR laser lines and filters.

Protocol 4: In Vivo Small Animal Imaging with NIR Dyes

This protocol outlines the general procedure for in vivo fluorescence imaging in small animals using NIR dye conjugates.[2][3][4][22]

Materials:

-

NIR dye conjugate

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

Small animal (e.g., nude mouse)

-

In vivo imaging system with appropriate NIR excitation and emission filters

Procedure:

-

Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane. Place the animal on the imaging stage and maintain anesthesia throughout the imaging session.

-

Probe Administration: Inject the NIR dye conjugate intravenously (via the tail vein) or intraperitoneally. The dosage will depend on the specific probe and target.

-

Image Acquisition: Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe.

-

Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for understanding and communication. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and typical experimental workflows involving NIR dyes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival and is often dysregulated in cancer.[23][24][25][26][27] NIR dye-conjugated antibodies targeting EGFR are used to visualize tumors that overexpress this receptor.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. licorbio.com [licorbio.com]

- 3. akinainc.com [akinainc.com]

- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Ensemble fluorescence properties of NIR dyes. - figshare - Figshare [figshare.com]

- 7. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thno.org [thno.org]

- 9. benchchem.com [benchchem.com]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. bidmc.org [bidmc.org]

- 13. biotium.com [biotium.com]

- 14. benchchem.com [benchchem.com]

- 15. biotium.com [biotium.com]

- 16. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - HK [thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Storage and Handling of Cy7 NHS Ester

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the critical storage conditions, stability considerations, and handling protocols for Cy7 N-hydroxysuccinimidyl (NHS) ester. Adherence to these guidelines is essential for maintaining the reagent's reactivity and ensuring the quality and reproducibility of conjugation experiments.

Introduction to Cy7 NHS Ester

This compound is a near-infrared (NIR) fluorescent dye widely used for labeling biomolecules, particularly proteins, antibodies, and amine-modified oligonucleotides.[1][2] Its succinimidyl ester functional group reacts efficiently with primary amines (-NH₂) under mild conditions to form stable amide bonds.[3] The resulting Cy7-labeled conjugates are utilized in various applications, including in vivo imaging, fluorescence microscopy, and flow cytometry, benefiting from the low autofluorescence of biological tissues in the NIR spectrum.

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound. The primary routes of degradation are hydrolysis of the NHS ester group and photobleaching of the cyanine (B1664457) dye core.[4][5]

2.1. Solid Form

When stored as a solid (lyophilized powder), this compound is relatively stable. However, the NHS ester group is highly susceptible to moisture.[6][7] Therefore, stringent storage conditions are required to maximize its shelf-life.

2.2. In Solution

Solutions of this compound are significantly less stable than the solid form. The NHS ester readily hydrolyzes in the presence of water.[8] Stock solutions should always be prepared in high-quality, anhydrous organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9][10] It is crucial to use the dye stock solution promptly after preparation.[10][11]

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Light Conditions | Atmosphere | Duration |

| Solid (Powder) | -20°C or colder[4][9][12] | Protect from light (store in the dark)[12][13] | Desiccate to protect from moisture[7][12] | Up to 12-24 months[12][14][15] |

| Stock Solution | -20°C[8][10] | Protect from light (use amber vials)[4] | Anhydrous DMSO or DMF[10] | Up to 2 weeks[8] |

Key Handling Practices:

-

Warm to Room Temperature: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture condensation.[7]

-

Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[4][10]

-

Inert Gas: After use, purging the vial with a dry, inert gas like argon or nitrogen can help extend the reagent's shelf life by displacing moisture and oxygen.[7]

Factors Affecting Stability

Several factors can compromise the integrity of this compound. Understanding these is key to troubleshooting and ensuring successful conjugation.

Caption: Factors leading to the degradation of this compound.

Physicochemical and Spectral Properties

Understanding the spectral properties of Cy7 is essential for designing imaging experiments and selecting appropriate filter sets.

Table 2: Properties of Cy7 Dye

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~750 nm | [9] |

| Emission Maximum (λem) | ~773 nm | [9] |

| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ | [9] |

| Fluorescence Quantum Yield (Φ) | ~0.3 | [9] |

| Solubility | DMSO, DMF, DCM | [9] |

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for a typical protein conjugation reaction.

5.1. Materials and Reagents

-

Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, HEPES, bicarbonate).

-

This compound.

-

Anhydrous DMSO.

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0.

-

Purification column (e.g., Sephadex G-25).

Important Considerations:

-

Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[11][13]

-

Protein Concentration: For optimal efficiency, the protein concentration should be between 2 mg/mL and 10 mg/mL.[10][13]

5.2. Step-by-Step Procedure

-

Prepare Protein Solution:

-

Dissolve or exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.

-

-

Prepare Dye Stock Solution:

-

Calculate Dye Volume:

-

The optimal molar ratio of dye to protein for antibodies is typically between 10:1 and 20:1. This must be optimized for each specific protein.

-

Calculation Example: For 1 mg of an IgG antibody (MW ≈ 150,000 g/mol ) and a target dye:protein ratio of 10:1:

-

Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

-

Moles of this compound needed = 10 * 6.67 x 10⁻⁹ mol = 6.67 x 10⁻⁸ mol

-

Volume of 10 mM Cy7 stock = (6.67 x 10⁻⁸ mol) / (10 x 10⁻³ mol/L) = 6.67 x 10⁻⁶ L = 6.67 µL

-

-

-

Conjugation Reaction:

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.

-

Incubate the reaction at room temperature for 60 minutes in the dark.[13] Gentle mixing during incubation can improve efficiency.

-

-

Purification:

-

Separate the labeled protein from unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[13] The first colored fraction to elute will be the Cy7-protein conjugate.

-

Visualization of Reaction and Workflow

6.1. Chemical Reaction

The core of the labeling process is the reaction between the NHS ester and a primary amine on the protein, forming a stable amide bond.

References

- 1. This compound | AAT Bioquest [aatbio.com]

- 2. abpbio.com [abpbio.com]

- 3. apexbt.com [apexbt.com]

- 4. benchchem.com [benchchem.com]

- 5. biotium.com [biotium.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. pdf.dutscher.com [pdf.dutscher.com]

- 9. This compound, 1432019-64-1 | BroadPharm [broadpharm.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. genecopoeia.com [genecopoeia.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. apexbt.com [apexbt.com]

- 15. apexbt.com [apexbt.com]

An In-depth Technical Guide to the Core Principles of Amine-Reactive Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of biological research, diagnostics, and drug development, the covalent labeling of biomolecules with fluorescent probes is an indispensable technique.[1] Amine-reactive fluorescent dyes are the most prevalent class of dyes utilized for this purpose, primarily targeting the primary amino groups found in lysine (B10760008) residues and at the N-terminus of proteins.[1][2] This guide provides a comprehensive exploration of the core principles governing amine-reactive fluorescent dyes, detailed experimental protocols, and the critical factors that ensure successful and reproducible bioconjugation.

Core Principles of Amine-Reactive Chemistry

The most common and recommended amine-reactive fluorescent labels are N-hydroxysuccinimidyl (NHS) esters.[1] These reagents react with primary amines on proteins in a pH-dependent manner to form stable amide bonds.[1][3][4] Another class of amine-reactive dyes are isothiocyanates, which form a thiourea (B124793) bond; however, this bond has been reported to be less stable over time compared to the amide bond formed by NHS esters.[1][5] Sulfonyl chlorides are also used but are generally more reactive and less selective.[1]

The fundamental reaction mechanism of an NHS ester with a primary amine is a nucleophilic acyl substitution.[4] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[4]

A significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile.[4] This reaction produces an unreactive carboxylic acid and NHS, which reduces the efficiency of the desired conjugation.[4] The rates of both aminolysis (reaction with the amine) and hydrolysis are highly dependent on the pH of the reaction medium.[4]

The Critical Role of pH

The pH of the reaction buffer is the most crucial parameter in NHS ester chemistry.[4] It directly influences the nucleophilicity of the target amino groups and the stability of the NHS ester itself.[4]

-

Low pH: At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards NHS esters.[4]

-

High pH: As the pH increases, the deprotonation of primary amines increases, enhancing their nucleophilicity. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH.[3][4]

-

Optimal pH: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 9.0.[3][6][7] A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides to ensure that the primary amines are sufficiently deprotonated and reactive.[4][8][9]

Key Factors Influencing Labeling Efficiency

Successful and reproducible fluorescent labeling depends on several factors beyond pH:

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye.[3][6] Phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers are commonly used.[3][6]

-

Protein Concentration: For optimal results, the concentration of the protein should be at least 2 mg/mL.[5] In concentrated protein solutions, the acylation reaction is favored over the hydrolysis of the NHS ester.[3]

-

Dye-to-Protein Molar Ratio: The molar ratio of dye to protein will affect the degree of labeling (DOL). A typical starting point for antibodies is a 10:1 to 20:1 molar excess of dye.[3] However, this should be optimized for each specific protein and application to avoid over-labeling, which can lead to protein aggregation and loss of biological activity.

-

Temperature and Incubation Time: Labeling reactions are typically carried out at room temperature for 1-2 hours or at 4°C overnight.[5][10]

-

Purity of Reagents: The protein solution must be free of extraneous amine-containing compounds. The reactive dye should be of high purity and protected from moisture to prevent hydrolysis.[1][11][12]

Quantitative Data of Common Amine-Reactive Fluorescent Dyes

The selection of a fluorescent dye depends on the specific application, available excitation sources, and desired emission wavelengths. The following table summarizes the key spectral properties of a selection of widely used amine-reactive fluorescent dyes.

| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |

| Fluorescein (FITC) | Isothiocyanate | ~494 | ~518 | ~75,000 | ~0.92 |

| NHS-Fluorescein | NHS Ester | ~494 | ~518 | ~83,000 | ~0.92 |

| Tetramethylrhodamine (TRITC) | Isothiocyanate | ~550 | ~575 | ~95,000 | ~0.28 |

| Alexa Fluor™ 488 | NHS Ester | ~495 | ~519 | ~73,000 | ~0.92 |

| Alexa Fluor™ 594 | NHS Ester | ~590 | ~617 | ~92,000 | ~0.66 |

| Cy®3 | NHS Ester | ~550 | ~570 | ~150,000 | ~0.15 |

| Cy®5 | NHS Ester | ~649 | ~670 | ~250,000 | ~0.20 |

Note: These values are approximate and can vary depending on the solvent and conjugation state.

Experimental Protocols

General Protocol for Protein Labeling with an NHS-Ester Dye

This protocol provides a general workflow for the conjugation of an amine-reactive fluorescent dye to a protein, such as an IgG antibody. Optimization may be required for specific proteins and dyes.[1][5]

1. Reagent Preparation:

-

Protein Solution: Dissolve the protein to be labeled (e.g., IgG antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3, to a concentration of 2-10 mg/mL.[5] Ensure the protein solution is free of any stabilizers like BSA or gelatin.

-

Dye Stock Solution: Immediately before use, dissolve the amine-reactive dye (e.g., NHS ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[3][5]

2. Labeling Reaction:

-

Slowly add the calculated amount of the dye stock solution to the stirring protein solution. A 10- to 20-fold molar excess of the dye is a good starting point for antibodies.[3]

-

Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][10]

3. Quenching the Reaction (Optional):

-

To stop the reaction, add a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubate for 10-15 minutes at room temperature.

4. Purification of the Conjugate:

-

Remove the unreacted dye by passing the reaction mixture over a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer, such as phosphate-buffered saline (PBS).[1] The first colored fractions will contain the labeled protein.

5. Determination of the Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A_max × Correction Factor)] / ε_protein

-

The Correction Factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its A_max.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A_max / ε_dye

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visualizations

Caption: Reaction mechanism of an NHS-ester dye with a primary amine.

Caption: Experimental workflow for protein labeling.

References

- 1. benchchem.com [benchchem.com]

- 2. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Labeling Small Peptides with Amine-Reactive Dyes in Organic Solvents—Note 9.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Water-Soluble vs. Non-Sulfonated Cy7 NHS Esters for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of near-infrared (NIR) fluorescence imaging and bioconjugation, Cyanine7 (Cy7) dyes are indispensable tools. Their emission profile in the NIR spectrum (~750-800 nm) allows for deep tissue penetration with minimal autofluorescence, making them ideal for in vivo imaging and other sensitive applications.[1][2] A critical decision for researchers is the choice between water-soluble (sulfonated) and non-sulfonated Cy7 N-hydroxysuccinimide (NHS) esters. This in-depth technical guide provides a comprehensive comparison of these two variants, detailing their core properties, experimental protocols, and key applications to inform your selection process.

Core Principles: The Impact of Sulfonation

The fundamental difference between these two types of Cy7 NHS esters lies in their chemical structure and, consequently, their solubility.[3][4]

-

Non-Sulfonated Cy7 NHS Ester: This conventional form is inherently hydrophobic.[5] As a result, it requires dissolution in an organic co-solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being introduced to an aqueous solution containing the biomolecule to be labeled.[3][4][]

-

Water-Soluble (Sulfonated) this compound: This variant is chemically modified through the addition of one or more sulfonate groups (SO₃⁻).[4][7] These negatively charged groups dramatically increase the dye's hydrophilicity, allowing it to be dissolved directly in aqueous buffers.[3][8][9] This enhanced water solubility also reduces the tendency of the dye molecules to aggregate, both in solution and on the surface of a labeled protein.[3][4][]

This key distinction in solubility has significant implications for experimental workflows, purification strategies, and the behavior of the final conjugate.[3][10]

Quantitative Data Summary

The choice between sulfonated and non-sulfonated Cy7 NHS esters often comes down to a trade-off between handling convenience and specific experimental requirements. The following tables summarize the key quantitative differences to aid in this decision.

Table 1: Physicochemical and Spectral Properties

| Property | Water-Soluble (Sulfonated) this compound | Non-Sulfonated this compound | Notes |

| Solubility | Good solubility in water, DMF, and DMSO.[9][11] | Low solubility in water; soluble in organic solvents like DMF and DMSO.[12] | The primary distinction between the two dye types. Water-soluble variants eliminate the need for organic co-solvents in the labeling reaction.[3][8] |

| Excitation Max (λex) | ~750 nm[5][9][11] | ~750 nm[5] | The core chromophore structure is nearly identical, resulting in very similar spectral properties.[3][5] |

| Emission Max (λem) | ~773 nm[9][11] | ~773 nm | Minimal difference in emission maxima between the two forms. |

| Molar Extinction Coefficient (ε) | ~240,600 - 250,000 M⁻¹cm⁻¹[9][10][11] | ~199,000 - 270,000 M⁻¹cm⁻¹[10][13] | Both variants exhibit very high extinction coefficients, indicative of their strong light-absorbing capabilities. |

| Fluorescence Quantum Yield (Φ) | ~0.12[10] | ~0.2 - 0.3[10][14] | Quantum yield can be influenced by environmental factors and conjugation. Some sources suggest non-sulfonated versions may have a slightly higher quantum yield.[10] |

| Correction Factor (CF₂₈₀) | ~0.04[9] | Not consistently reported, but expected to be low. | This factor is used to calculate the degree of labeling by accounting for the dye's absorbance at 280 nm. |

Table 2: Bioconjugation Reaction Parameters

| Parameter | Recommended Range/Value | Notes |

| Target Functional Group | Primary amines (-NH₂)[1][15] | Reacts with the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[1] |

| Reaction pH | 8.0 - 9.0 (Optimal ~8.5)[1][16] | Slightly alkaline conditions deprotonate primary amines, increasing their nucleophilicity for efficient reaction with the NHS ester.[1] |

| Reaction Buffer | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Borate)[17] | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the dye, reducing labeling efficiency.[17] |

| Protein Concentration | 2 - 10 mg/mL[1][16] | Higher protein concentrations generally improve labeling efficiency.[1] |

| Dye:Protein Molar Ratio | 5:1 to 20:1[1][16] | This is a critical parameter that should be optimized empirically for each protein. Over-labeling can lead to protein aggregation and fluorescence quenching.[1] |

| Reaction Time | 1 - 3 hours at room temperature[1] | Longer incubation times are possible, but may not significantly increase labeling and can increase the risk of hydrolysis.[1][17] |

| Organic Co-solvent (for non-sulfonated Cy7) | <10-15% of total reaction volume[3][5] | High concentrations of DMSO or DMF can denature proteins.[5][17] |

Mandatory Visualizations

NHS Ester Reaction with Primary Amines

The core of the bioconjugation process is the reaction of the this compound with primary amines on a biomolecule. This is a nucleophilic acyl substitution reaction that results in a stable amide bond.[15][17]

Experimental Workflow: Antibody Labeling

The following diagram outlines a typical workflow for labeling an antibody with a this compound. The key difference between the water-soluble and non-sulfonated versions lies in the dye preparation step.

Experimental Protocols

This section provides a detailed methodology for labeling an IgG antibody with both water-soluble and non-sulfonated Cy7 NHS esters.

Materials

-

Antibody: Purified IgG at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[1][16]

-

This compound: Water-soluble (sulfonated) or non-sulfonated form.

-

Anhydrous DMSO or DMF: Required only for non-sulfonated this compound.[1][16]

-

Labeling Buffer: 1 M Sodium Bicarbonate, pH 8.5.[1]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.[1]

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25).[1][16]

-

Storage Buffer: PBS, pH 7.4, optionally with a cryoprotectant like glycerol (B35011) for long-term storage.[1]

Protocol: Antibody Labeling

-

Antibody Preparation:

-

pH Adjustment:

-

Add 1/10th the volume of 1 M Sodium Bicarbonate (pH 8.5) to the antibody solution to raise the pH to the optimal range for conjugation (8.0-9.0).[1]

-

-

This compound Preparation (Choose one):

-

For Water-Soluble (Sulfonated) Cy7: Immediately before use, dissolve the Sulfo-Cy7 NHS ester directly in deionized water or the labeling buffer to a concentration of 10 mg/mL.[5]

-

For Non-Sulfonated Cy7: Immediately before use, dissolve the non-sulfonated this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][16] Vortex briefly to ensure it is fully dissolved.[16]

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound solution. A molar ratio of 10:1 (dye:antibody) is a good starting point for IgG.[1][16] This ratio should be optimized for your specific application.

-

Add the calculated volume of the Cy7 solution to the antibody solution while gently vortexing. For non-sulfonated Cy7, ensure the final volume of organic solvent is less than 10% of the total reaction volume.[5][17]

-

Incubate the reaction mixture for 1-3 hours at room temperature, protected from light, with continuous stirring or rotation.[1]

-

-

Quenching (Optional but Recommended):

-

Purification of the Labeled Antibody:

-

Separate the Cy7-labeled antibody from unreacted dye and byproducts using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS.[1][16]

-

The labeled antibody will elute first as a colored fraction. The smaller, free dye molecules will move more slowly through the column.[1]

-

For conjugates made with water-soluble Cy7, dialysis against an aqueous buffer is also an effective purification method.[3][10]

-

-

Characterization and Storage:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).[1] The DOL is the molar ratio of the dye to the protein.

-

The formula for DOL is: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye][16] Where:

-

A_max is the absorbance at the maximum wavelength of Cy7 (~750 nm).

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of Cy7 at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

-

Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.[1]

-

Conclusion: Selecting the Right Dye for Your Application

The choice between water-soluble and non-sulfonated Cy7 NHS esters is dictated by the specific needs of the experiment.

Choose Water-Soluble (Sulfonated) this compound when:

-

Your biomolecule is sensitive to organic solvents.[]

-

A simplified, purely aqueous labeling protocol is desired.[4]

-

You want to minimize the risk of dye-induced aggregation of the final conjugate.[3][4][]

Choose Non-Sulfonated this compound when:

-

Working with labeling systems where organic co-solvents are already established.

-

The biomolecule is known to be stable in the presence of small amounts of DMSO or DMF.

-

Potentially higher quantum yields are a priority, though this can be system-dependent.[10]

Both variants are powerful tools for NIR imaging and detection.[18] By understanding their fundamental properties and the nuances of their respective labeling protocols, researchers can make an informed decision to achieve optimal results in their drug development and scientific research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. lumiprobe.com [lumiprobe.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]

- 10. stratech.co.uk [stratech.co.uk]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. apexbt.com [apexbt.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

- 15. glenresearch.com [glenresearch.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Heptamethine Cyanine–Based Application for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Cyanine 7 (Cy7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine (B1664457) 7 (Cy7) is a near-infrared (NIR) fluorescent dye that belongs to the cyanine family of fluorophores.[1] Its exceptional spectral properties in the NIR region (approximately 700-900 nm) make it an invaluable tool for a wide range of biomedical research and drug development applications.[1] This spectral window is particularly advantageous for biological studies because it coincides with the "near-infrared window" of biological tissues, where light absorption by endogenous chromophores like hemoglobin and water is minimal.[1][2] This characteristic, combined with reduced autofluorescence from biological samples in this region, allows for deep tissue penetration and a high signal-to-background ratio, making Cy7 exceptionally well-suited for in vivo imaging.[1][2]

This guide provides a comprehensive overview of the core photophysical properties of Cy7—specifically its quantum yield and molar extinction coefficient—and presents detailed experimental protocols for their determination.

Core Photophysical Properties: Quantum Yield and Extinction Coefficient

The utility of a fluorophore is largely defined by two key photophysical parameters: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ).

-

Molar Extinction Coefficient (ε): This value represents a molecule's ability to absorb light at a specific wavelength.[3] A high molar extinction coefficient indicates that the dye can be efficiently excited, which translates to a strong fluorescent signal.[2][3] It is a measure of how much light a 1 M solution of the dye absorbs in a 1 cm path length.

-

Fluorescence Quantum Yield (Φ): This is a measure of the efficiency of the fluorescence process.[3] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] A higher quantum yield signifies a brighter fluorophore, as a larger fraction of the absorbed energy is converted into fluorescent light.[3] The quantum yield of cyanine dyes is influenced by their molecular structure and local environment, including solvent viscosity, temperature, and conjugation to biomolecules.[4]

Quantitative Data: Photophysical Properties of Cy7 and Related Dyes

The following tables summarize the key photophysical properties of Cy7 and provide a comparative look at other cyanine and far-red dyes. These values can vary slightly depending on the solvent, conjugation state, and specific experimental conditions.[1][4][5]

Table 1: Photophysical Properties of Cy7

| Property | Value | References |

| Excitation Maximum (λex) | ~750 - 770 nm | [1][2] |

| Emission Maximum (λem) | ~775 - 800 nm | [1][2] |

| Molar Extinction Coefficient (ε) | ~199,000 - 250,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.1 - 0.3 | [1][4][6] |

Table 2: Comparative Photophysical Properties of Common Cyanine and Far-Red Dyes

| Dye | Excitation Max. (nm) | Emission Max. (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Cy3 | 550 | 570 | - | 0.15 |

| Cy5 | 650 | 670 | - | 0.20 - 0.27 |

| Cy5.5 | 675 | 694 | - | 0.28 |

| Cy7 | ~750 | ~773 | ~250,000 | ~0.30 |

| Alexa Fluor 750 | 749 | 775 | 290,000 | 0.12 |

| IRDye 800CW | 775 | 796 | 242,000 | 0.09 - 0.12 |

| DyLight 755 | 754 | 776 | 220,000 | 0.119 |

Data compiled from multiple sources.[4][5] Note that values can be influenced by environmental factors.

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is crucial for the quantitative application of fluorescent dyes.

Protocol for Relative Quantum Yield Determination

The relative method is most commonly used for determining the fluorescence quantum yield.[4] It involves comparing the fluorescence of the sample to a standard with a known quantum yield (Φ_R).[4]

A. Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Spectroscopic grade solvent

-

Cy7 dye (sample)

-

Reference standard with a known quantum yield in a similar spectral region (e.g., another characterized cyanine dye)[4]

B. Procedure:

-

Selection of Reference Standard: Choose a reference standard that absorbs and emits in a similar spectral region to Cy7 and has a well-documented quantum yield.[4]

-

Solvent Selection: Use a spectroscopic grade solvent that dissolves both the sample and the reference standard and is free from fluorescent impurities.[4]

-

Preparation of Solutions:

-

Absorbance Measurement:

-

Fluorescence Measurement:

-